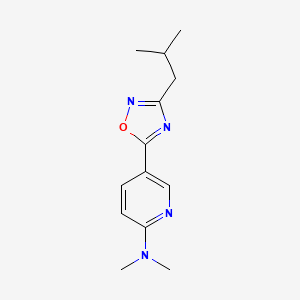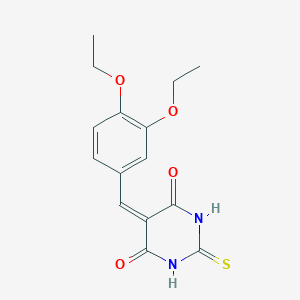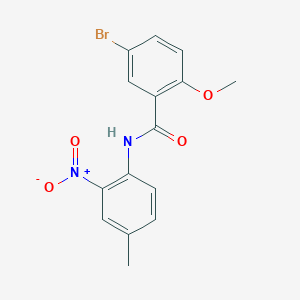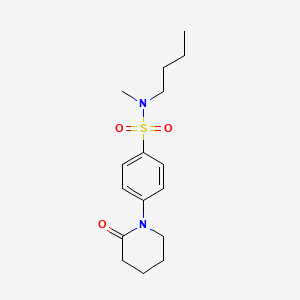
5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine, also known as CLP290, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CLP290 is a selective activator of the potassium channel KCC2, which plays a crucial role in regulating neuronal excitability and synaptic transmission. In
Wirkmechanismus
KCC2 is a potassium-chloride cotransporter that is responsible for maintaining the low intracellular chloride concentration in neurons. The activity of KCC2 is crucial for the proper functioning of inhibitory neurotransmission. In pathological conditions, such as epilepsy and neuropathic pain, the activity of KCC2 is reduced, leading to an increase in neuronal excitability and a decrease in inhibitory synaptic transmission. 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine selectively activates KCC2, leading to an increase in its activity and a restoration of inhibitory neurotransmission.
Biochemical and Physiological Effects:
The activation of KCC2 by 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine has been shown to have several biochemical and physiological effects. In preclinical studies, 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine has been shown to reduce the frequency and duration of epileptic seizures, alleviate neuropathic pain, and improve locomotor function in spinal cord injury models. 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine has also been shown to enhance synaptic plasticity and improve learning and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine is its selectivity for KCC2, which minimizes off-target effects. 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine is also highly soluble in water, making it suitable for use in aqueous solutions. However, one limitation of 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine is its relatively short half-life, which requires frequent dosing in animal models. Another limitation is the lack of human clinical data, which limits our understanding of its potential therapeutic applications in humans.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine. One direction is the optimization of its pharmacokinetic properties to improve its half-life and bioavailability. Another direction is the exploration of its potential therapeutic applications in other neurological disorders, such as autism spectrum disorders and traumatic brain injury. Additionally, the development of selective KCC2 activators with improved potency and selectivity may lead to the discovery of new therapeutic targets for neurological disorders.
Conclusion:
In conclusion, 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine is a small molecule with significant potential for the treatment of various neurological disorders. Its selective activation of KCC2 makes it a promising candidate for the restoration of inhibitory neurotransmission and the reduction of neuronal excitability. Further research is needed to optimize its pharmacokinetic properties and explore its potential therapeutic applications in humans.
Synthesemethoden
The synthesis of 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine involves a multi-step process that begins with the reaction of 3-isobutyl-1,2,4-oxadiazole with N,N-dimethyl-2-chloropyridine in the presence of a base to form the intermediate compound. The intermediate is then reacted with sodium hydride and methyl iodide to yield the final product, 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine. The synthesis of 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and spinal cord injury. In preclinical studies, 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine has been shown to increase the activity of KCC2, leading to a reduction in neuronal excitability and an increase in inhibitory synaptic transmission. This mechanism of action makes 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine a promising candidate for the treatment of hyperexcitability disorders.
Eigenschaften
IUPAC Name |
N,N-dimethyl-5-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-9(2)7-11-15-13(18-16-11)10-5-6-12(14-8-10)17(3)4/h5-6,8-9H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEAXSDLQOWBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)C2=CN=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxyphenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4989467.png)
![N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4989478.png)

![1,1'-[2-(1-adamantyl)-1,3-dioxo-1,3-propanediyl]bis(4-methylpiperazine)](/img/structure/B4989491.png)
![3-[5-(2,5-dichlorophenyl)-2-furyl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4989497.png)
![1-[(4-bromophenoxy)acetyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B4989504.png)


![methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B4989529.png)

![5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4989535.png)

![5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B4989562.png)
![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989568.png)